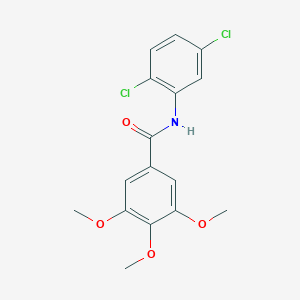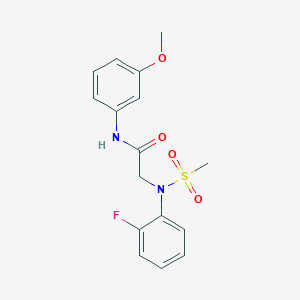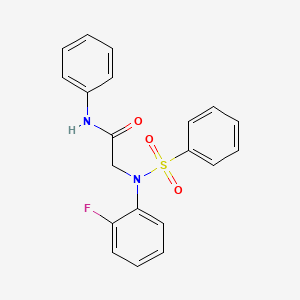![molecular formula C18H19BrN2O4S B3453165 N-(3-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3453165.png)
N-(3-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Descripción general
Descripción
N-(3-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as BMS-582949, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have potent inhibitory effects on the protein kinase activity of fibroblast growth factor receptor 1 (FGFR1), which plays a critical role in a variety of cellular processes, including cell proliferation, differentiation, and survival.
Mecanismo De Acción
N-(3-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide exerts its inhibitory effects on FGFR1 by binding to the ATP-binding site of the kinase domain, thereby preventing ATP from binding and inhibiting the downstream signaling pathways that are activated by FGFR1. This inhibition leads to the induction of apoptosis and the inhibition of cell proliferation in cancer cells. This compound has also been shown to have beneficial effects on cardiovascular health by inhibiting the activity of vascular smooth muscle cells and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on FGFR1 activity, which plays a critical role in a variety of cellular processes, including cell proliferation, differentiation, and survival. Inhibition of FGFR1 activity by this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been shown to have beneficial effects on cardiovascular health, including reducing blood pressure and improving vascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a potent inhibitor of FGFR1 activity and has been extensively studied for its potential therapeutic applications. The compound has shown promise in preclinical studies and has been well-tolerated in animal models. However, there are some limitations to the use of this compound in lab experiments. The compound is relatively expensive and requires careful attention to detail during synthesis to ensure its purity and potency. Additionally, the compound has limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of N-(3-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide. One area of interest is the development of more potent and selective FGFR1 inhibitors that can be used to treat a variety of diseases, including cancer and cardiovascular disease. Additionally, the potential use of this compound in combination with other therapeutic agents is an area of active research. Finally, the development of new delivery methods for this compound, such as nanoparticles or liposomes, may improve its solubility and bioavailability in vivo.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and metabolic disorders. The compound has been shown to have potent inhibitory effects on FGFR1, which is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of FGFR1 activity by this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been shown to have beneficial effects on cardiovascular health, including reducing blood pressure and improving vascular function.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c19-15-5-4-6-16(13-15)21(14-18(22)20-9-11-25-12-10-20)26(23,24)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGBIPXDYOHKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3453100.png)
![1-chloro-4-{[4-(4-chlorophenoxy)phenyl]sulfonyl}benzene](/img/structure/B3453107.png)

![N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-5-bromo-2-furamide](/img/structure/B3453128.png)
![3-(4-chlorophenyl)-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acrylamide](/img/structure/B3453134.png)


![ethyl 4-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3453160.png)

![N-(4-fluorophenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3453171.png)
![ethyl 2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3453185.png)

